molecular formula C7H3BrClFO B1410314 3-Bromo-2-chloro-5-fluorobenzaldehyde CAS No. 1807017-49-7

3-Bromo-2-chloro-5-fluorobenzaldehyde

Cat. No. B1410314
CAS RN: 1807017-49-7
M. Wt: 237.45 g/mol
InChI Key: MELBOBDPFXOLBX-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-5-fluorobenzaldehyde is an organic compound used as an intermediate in organic syntheses . It is a solid substance under normal conditions .


Synthesis Analysis

The synthesis of this compound involves organic synthesis reactions . For instance, 2-Bromo-5-fluorobenzaldehyde can be prepared by reacting 2-bromo-5-fluorotoluene with N-bromosuccinimide .


Molecular Structure Analysis

The molecular formula of this compound is C7H3BrClFO . The InChI code is 1S/C7H3BrClFO/c8-6-2-5(10)1-4(3-11)7(6)9/h1-3H .


Chemical Reactions Analysis

This compound is a reactant in the synthesis of 3,4-diamino-3-cyclobutene-1,2-diones and 9,10-Dihydro-9,10-diboraanthracenes . It is also used as a precursor for the synthesis of 5-fluoro-3-substituted benzoxaboroles .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The molecular weight is 237.46 . More specific physical and chemical properties such as boiling point, melting point, and density are not available in the search results.

Scientific Research Applications

Synthesis and Characterization of Fluorinated Compounds

  • Antimicrobial Screening : A study by Jagadhani et al. (2014) focused on the synthesis of chalcones using Bromo-2-fluorobenzaldehyde, which were further processed to create compounds with potential antimicrobial activities. The synthesized compounds were structurally established based on spectral data and screened for their antimicrobial properties (Jagadhani, Kundalikar, & Karale, 2014).

  • Experimental and Theoretical Structural Studies : Parlak et al. (2014) conducted experimental and theoretical studies on 4-Chloro-3-fluorobenzaldehyde, examining its structure through X-ray diffraction, FT-IR, and Raman techniques. The study compared conformational isomers and provided vibrational assignments through density functional theory (Parlak, Kumar, Fun, Keşan, Rhyman, Ramasami, Chandraju, & Quah, 2014).

  • Synthesis of Benzothiazepines and Pyrazolines : Jagadhani et al. (2015) explored the synthesis of fluorinated benzothiazepines and pyrazolines from 4-Bromo-2-fluorobenzaldehyde. This research contributed to the structural establishment of these compounds, highlighting their potential in various applications (Jagadhani, Kundlikar, & Karale, 2015).

Applications in Analytical Chemistry

  • Analytical Development for Active Drug Substances : Shen et al. (2016) used 4-bromo-3-fluorobenzaldehyde in developing analytical methods for quantifying regioisomer impurities in active drug substances. This study provided significant insights into controlling the purity of starting materials and final drug products (Shen, Semin, Fang, & Guo, 2016).

Synthesis of Novel Compounds

  • Stereoselective Synthesis : Xu et al. (2014) developed a one-pot stereoselective synthesis method for 2-aminobenzylidene derivatives using halogenated benzaldehydes, including 2-fluoro-5-nitrobenzaldehyde. This synthesis approach was noted for its high stereoselectivity and yields (Xu, Ge, Wang, Luo, Liu, & Yu, 2014).

Structural and Vibrational Studies

  • Molecular Structure and Vibrational Analysis : Tursun et al. (2015) conducted a comprehensive study on the molecular structure and properties of 2-fluoro-4-bromobenzaldehyde using X-ray diffraction and vibrational spectroscopy. This study provided valuable insights into the molecular structure and vibrational characteristics of the compound (Tursun, Kumar, Bilge, Rhyman, Fun, Parlak, Ramasami, Chandraju, & Quah, 2015).

Safety and Hazards

3-Bromo-2-chloro-5-fluorobenzaldehyde is associated with several safety hazards. It may cause skin and eye irritation, and it may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Bromo-2-chloro-5-fluorobenzaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. The compound’s halogen atoms and aldehyde group make it reactive towards nucleophilic attack, allowing it to participate in various chemical reactions. For instance, the bromine atom can undergo nucleophilic substitution reactions, while the aldehyde group can form Schiff bases with amino groups in proteins. These interactions can lead to the modification of enzyme activity and protein function. Additionally, this compound can act as an electrophile in reactions with nucleophilic biomolecules, potentially altering their structure and activity .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound can influence cell signaling pathways by modifying key signaling proteins through covalent binding. For example, the aldehyde group can react with cysteine residues in proteins, leading to changes in protein conformation and function. This can impact various cellular processes, including gene expression and cellular metabolism. Studies have shown that this compound can induce oxidative stress in cells, leading to the activation of stress response pathways and alterations in cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the formation of covalent adducts with nucleophilic biomolecules, such as proteins and nucleic acids. The aldehyde group of this compound can form Schiff bases with amino groups in proteins, leading to the modification of protein structure and function. Additionally, the halogen atoms can participate in halogen bonding interactions with biomolecules, further influencing their activity. These interactions can result in enzyme inhibition or activation, changes in gene expression, and alterations in cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under inert atmosphere and low temperatures, but it can degrade over time when exposed to light and air. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of stress response pathways and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound can induce mild oxidative stress and transient changes in cellular signaling pathways. At higher doses, this compound can cause significant toxicity, including cell death and tissue damage. Studies in animal models have identified threshold doses beyond which the compound’s adverse effects become pronounced, highlighting the importance of dosage control in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further react with biomolecules. These metabolic processes can influence the compound’s bioavailability and toxicity. Additionally, this compound can affect metabolic flux and metabolite levels by altering the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioactivity and toxicity .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications. These localizations can impact the compound’s activity and function, as well as its interactions with other biomolecules. For example, the presence of this compound in the mitochondria can affect mitochondrial function and energy metabolism .

properties

IUPAC Name

3-bromo-2-chloro-5-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO/c8-6-2-5(10)1-4(3-11)7(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELBOBDPFXOLBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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